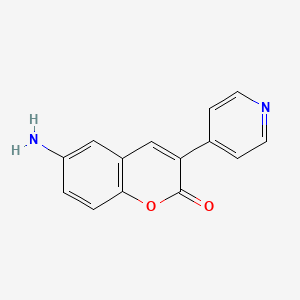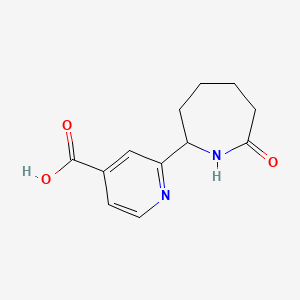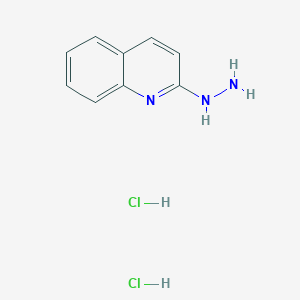
2-Hydrazinylquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylquinoline dihydrochloride is a chemical compound with the molecular formula C9H9N3·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydrazinylquinoline dihydrochloride can be synthesized through the reaction of quinoline with hydrazine hydrate. The reaction typically involves heating quinoline with an excess of hydrazine hydrate under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and reaction time, can be optimized to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. Industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrazone derivatives, and other quinoline-based compounds .
Applications De Recherche Scientifique
2-Hydrazinylquinoline dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydrazinylquinoline dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a derivatization agent by forming Schiff bases with carbonyl compounds, which enhances the detection and analysis of these compounds in biological samples. The formation of these derivatives allows for more accurate and sensitive analysis using techniques such as LC-MS .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinoquinoline: A closely related compound with similar chemical properties and applications.
Quinoline: The parent compound from which 2-Hydrazinylquinoline dihydrochloride is derived.
Hydrazine: A simple hydrazine derivative with similar reactivity.
Uniqueness
This compound is unique due to its ability to form stable derivatives with carbonyl compounds, making it particularly useful in analytical chemistry and metabolic studies. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Propriétés
Formule moléculaire |
C9H11Cl2N3 |
|---|---|
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
quinolin-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-6H,10H2,(H,11,12);2*1H |
Clé InChI |
FYFXUZRJDDDKKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)



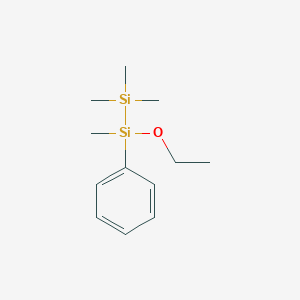

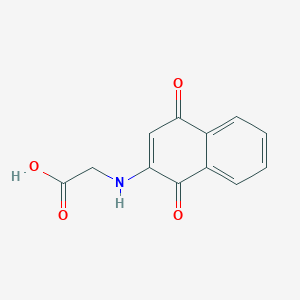
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
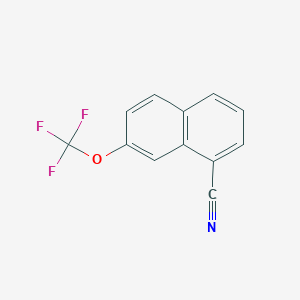

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)
